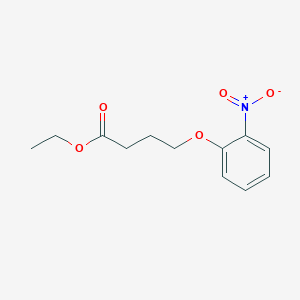

![molecular formula C7H15ClN2 B3179986 Octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1187928-47-7](/img/structure/B3179986.png)

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Vue d'ensemble

Description

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a heterocyclic organic compound . It has a molecular formula of C7H16Cl2N2 and a molecular weight of 199.12 . It is a white solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 199.12 .Applications De Recherche Scientifique

Synthesis Methods

New Synthesis Routes : Research indicates new methods for synthesizing octahydropyrrolo[1,2-a]pyrazine. For instance, a study outlines a novel route starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more easily accessible (Likhosherstov, Peresada, & Skoldinov, 1993).

Efficient Synthesis Methods : Another study presents a new and efficient method for preparing octahydropyrrolo[1,2-a]pyrazine, involving the use of 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine, confirmed by spectroscopy and X-ray diffraction techniques (Liang, Wu, Zhang, & Wu, 2004).

Biological and Medicinal Applications

Inhibitors of Apoptosis Proteins (IAP) Antagonists : Octahydropyrrolo[1,2-a]pyrazine derivatives have been identified as potent IAP antagonists. This discovery is significant for cancer research, as these compounds show strong growth inhibition in breast cancer cells and have favorable pharmacokinetic profiles (Asano et al., 2013).

Optoelectronic Applications : The compound has been involved in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are used in organic optoelectronic materials. This shows the potential of octahydropyrrolo[1,2-a]pyrazine derivatives in the field of optoelectronics (Meti, Lee, Yang, & Gong, 2017).

Precursors for Antibacterial Quinolones : It also serves as a precursor for a new series of antibacterial quinolones, showcasing its importance in the development of new antibacterial agents (Gubert, Braojos, Sacristan, & Ortiz, 1991).

Chemical Properties and Reactions

Formation of Salts and Cycloaddition Reactions : Studies have explored the chemistry of octahydropyrrolo[1,2-a]pyrazine, including its ability to form salts and undergo 1,3-dipolar cycloaddition reactions, which are significant in synthetic organic chemistry (Mínguez et al., 1996).

Applications in Synthesis of CNS Agents : Research also includes the synthesis of optically active forms for use as central nervous system (CNS) agents, demonstrating the compound's versatility in pharmaceutical applications (Urban, Breitenbach, Murtiashaw, & Vanderplas, 1995).

Mécanisme D'action

Target of Action

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a novel drug with inhibitory activity against TNF-α and adenosine A1 receptors . These targets play crucial roles in the body’s immune response and neurological functions, respectively.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by TNF-α and adenosine A1 receptors. TNF-α is involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Adenosine A1 receptors play a role in the release of neurotransmitters. The downstream effects of these pathways include changes in immune response and neurological functions .

Result of Action

The molecular and cellular effects of this compound’s action include changes in immune response and neurological functions due to the inhibition of TNF-α and adenosine A1 receptors . These changes could potentially be harnessed for therapeutic purposes.

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDWGEOMYLXPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCN2C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![example 7 [US8664233]](/img/structure/B3179908.png)

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)

![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)

![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)

![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)

![2'-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B3179991.png)